1-chloro-4-(dichloromethyl)benzene

描述

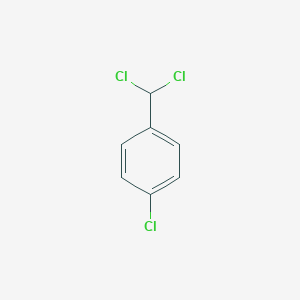

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHNJDGWDOQJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065683 | |

| Record name | 4-Chlorobenzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13940-94-8 | |

| Record name | 4-Chlorobenzal chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13940-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzal chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013940948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Halogenated Aromatic Compounds in Contemporary Chemical Science

Halogenated aromatic compounds, a class of organic molecules featuring one or more halogen atoms bonded to an aromatic ring, are fundamental to modern chemical science. britannica.comiloencyclopaedia.org Their importance stems from their wide-ranging applications and unique chemical reactivity. These compounds serve as crucial intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, dyes, and advanced polymers. britannica.comnumberanalytics.comnumberanalytics.com The introduction of a halogen atom to an aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making halogenation a key strategy in drug discovery and the development of new materials. numberanalytics.comrsc.org

In medicinal chemistry, for instance, halogenated aromatics are integral to the structure of numerous drugs, such as certain antidepressants and antihistamines. numberanalytics.com The presence of a halogen can enhance the bioactivity and pharmacokinetic profile of a drug molecule. numberanalytics.com Similarly, in materials science, halogenated monomers are used to create high-performance polymers with specialized properties. numberanalytics.com The versatility of these compounds ensures their continued prominence in both academic and industrial research. numberanalytics.comrsc.org

Research Significance of Dichloromethylated Benzene Derivatives

The dichloromethyl group (-CHCl2) is a functional group that imparts specific reactivity to the benzene (B151609) ring. Derivatives containing this group are valuable intermediates in organic synthesis. The dichloromethyl group can be hydrolyzed to form an aldehyde group (-CHO), providing a synthetic route to various benzaldehyde (B42025) derivatives. nih.gov This transformation is particularly useful for introducing aldehyde functionality into a molecule under specific conditions.

Furthermore, the dichloromethyl group is considered a moderately electron-withdrawing group. This electronic influence affects the reactivity of the aromatic ring, directing incoming electrophiles primarily to the para position. Research into dichloromethylated benzene derivatives often focuses on their utility as building blocks for more complex molecules, taking advantage of the reactive nature of the dichloromethyl group for further chemical modifications.

Structural Features and Their Influence on Research Trajectories

The structure of 1-chloro-4-(dichloromethyl)benzene, with a chlorine atom and a dichloromethyl group in a para arrangement on a benzene (B151609) ring, dictates its chemical behavior and research interest. The chlorine atom, being an electronegative element, withdraws electron density from the benzene ring through an inductive effect. stackexchange.comlibretexts.org This effect generally deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene. stackexchange.commsu.edu

The physical properties of this compound and its isomers are also influenced by the positions of the substituents. For example, the boiling points of the ortho, meta, and para isomers of 1-chloro-(dichloromethyl)benzene differ, highlighting the impact of substituent position on intermolecular forces and volatility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13940-94-8 |

| Molecular Formula | C₇H₅Cl₃ |

| Boiling Point | 100–101 °C at 11 mmHg |

| ¹H NMR (CDCl₃) | δ 6.71 ppm (s, 1H, -CHCl₂), δ 7.38–7.57 ppm (dd, 4H, Ar-H) |

Data sourced from chemical analysis databases.

Historical Perspectives on the Investigation of Chlorinated Toluenes

Advanced Approaches in Chlorination Chemistry for Arylmethyl Halides

The selective introduction of chlorine atoms onto the methyl group of a substituted toluene, such as 4-chlorotoluene, is a critical step in the synthesis of 1-chloro-4-(dichloromethyl)benzene. This transformation requires precise control to favor side-chain chlorination over chlorination of the aromatic ring.

Targeted Side-Chain Chlorination Strategies

The primary strategy for synthesizing this compound is through the free-radical chlorination of 4-chlorotoluene. vaia.comprepchem.com This process is typically initiated by ultraviolet (UV) light or chemical initiators like peroxides. google.comsciencemadness.org The reaction proceeds via a chain mechanism where chlorine radicals selectively abstract hydrogen atoms from the methyl group, which are then replaced by chlorine atoms. vaia.com

The reaction can be carried out by passing chlorine gas through heated p-chlorotoluene, often in the presence of an initiator. prepchem.com The temperature is a critical parameter, with higher temperatures generally favoring side-chain chlorination. google.com Stepwise chlorination occurs, first yielding 1-chloro-4-(chloromethyl)benzene and subsequently this compound. Further chlorination can lead to the formation of 1-chloro-4-(trichloromethyl)benzene. google.com To optimize the yield of the desired dichloromethyl compound, the reaction conditions, including the molar ratio of chlorine to 4-chlorotoluene and the reaction time, must be carefully controlled. googleapis.com

Recent advancements have focused on improving the selectivity and efficiency of this process. One approach involves using sulfuryl chloride (SO2Cl2) in the presence of a peroxide initiator, which can offer smoother and more controlled chlorination of the side chain. sciencemadness.org Another innovative, metal-free method utilizes N,N-dichloroacetamide as the chlorinating agent under visible light, providing an alternative to traditional methods that often require high temperatures and can produce undesirable by-products.

Ring Chlorination with Directed Functionalization

While the primary route to this compound involves side-chain chlorination of 4-chlorotoluene, an alternative, though less direct, pathway could be considered: the ring chlorination of (dichloromethyl)benzene. This approach would involve the electrophilic chlorination of the benzene (B151609) ring.

In this scenario, the dichloromethyl group would act as a deactivating, meta-directing group. However, forcing the chlorination to occur would likely require a Lewis acid catalyst, such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). google.commdpi.com The reaction would be expected to yield a mixture of isomers, with 1-chloro-3-(dichloromethyl)benzene (B81129) being the major product. The synthesis of the desired this compound via this method would be inefficient due to the directing effect of the dichloromethyl group.

A more plausible, though still challenging, approach would be the directed chlorination of a precursor where a directing group is already in the para position. For instance, if one were to start with a compound that strongly directs ortho- and para-substitution, and the para-position is already occupied by a group that can be later converted to a dichloromethyl group, subsequent chlorination would be directed to the desired position. However, the direct side-chain chlorination of 4-chlorotoluene remains the more straightforward and industrially viable method.

Precursor-Based Synthetic Routes

The synthesis of this compound relies heavily on the selection of appropriate starting materials. The most common precursors are derivatives of benzaldehyde (B42025) and toluene, which can be chemically transformed into the target compound.

Transformation of Benzaldehyde Derivatives

A key precursor-based route involves the transformation of 4-chlorobenzaldehyde (B46862). This method circumvents the need for direct side-chain chlorination of a toluene derivative. The aldehyde functional group can be converted to a dichloromethyl group using various chlorinating agents.

One common laboratory and industrial method involves the reaction of 4-chlorobenzaldehyde with phosphorus pentachloride (PCl5). This reaction effectively replaces the carbonyl oxygen with two chlorine atoms to yield this compound. The reaction is typically carried out in an inert solvent.

Another effective reagent for this transformation is thionyl chloride (SOCl2). The reaction of 4-chlorobenzaldehyde with thionyl chloride, often in the presence of a catalytic amount of a Lewis acid, can also produce the desired dichloromethyl compound.

These methods offer a high degree of specificity as the transformation is localized to the aldehyde group, avoiding potential side reactions on the aromatic ring.

Manipulation of Substituted Toluene Precursors

The most prevalent industrial synthesis of this compound begins with 4-chlorotoluene. prepchem.com This method, as detailed in section 2.1.1, involves the progressive chlorination of the methyl side chain. google.com The process is typically conducted under conditions that favor free-radical substitution on the side chain over electrophilic substitution on the aromatic ring. google.comsarthaks.com

The reaction is often performed by bubbling chlorine gas through liquid 4-chlorotoluene at elevated temperatures, frequently under UV irradiation to initiate the radical chain reaction. prepchem.comgoogle.com The degree of chlorination is controlled by monitoring the reaction progress, for instance, by measuring the weight gain of the reaction mixture. prepchem.com This allows for the isolation of the desired this compound, although mixtures containing the monochlorinated and trichlorinated by-products are common. google.com Fractional distillation is then employed to separate the components of the product mixture. prepchem.com

The following table summarizes the typical products obtained from the side-chain chlorination of 4-chlorotoluene:

| Product Name | Structure |

| 1-Chloro-4-(chloromethyl)benzene | Cl-C₆H₄-CH₂Cl |

| This compound | Cl-C₆H₄-CHCl₂ |

| 1-Chloro-4-(trichloromethyl)benzene | Cl-C₆H₄-CCl₃ |

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by the use of catalytic systems. These catalysts can promote either the desired side-chain chlorination or the undesired ring chlorination, depending on their nature.

For the primary synthesis route, which is the side-chain chlorination of 4-chlorotoluene, the reaction is typically promoted by free-radical initiators rather than traditional catalysts. google.com Ultraviolet (UV) light is a common initiator, providing the energy to cleave chlorine molecules into reactive chlorine radicals. google.comwikipedia.org Chemical initiators, such as organic peroxides, can also be used to facilitate the formation of these radicals, often allowing the reaction to proceed at lower temperatures. sciencemadness.org

In contrast, catalysts that promote electrophilic aromatic substitution are actively avoided in this synthesis. Lewis acids like ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are known to catalyze the chlorination of the benzene ring. mdpi.comepa.gov If present, these catalysts would lead to the formation of dichlorotoluene isomers, such as 2,4-dichlorotoluene (B165549) and 3,4-dichlorotoluene, as undesired by-products. epa.gov Therefore, ensuring the absence of such catalysts is crucial for achieving high selectivity for side-chain chlorination.

Recent research has explored the use of zeolite catalysts for the chlorination of 4-chlorotoluene. While some zeolites can catalyze ring chlorination, others have been shown to favor the formation of the side-chain chlorinated product, α,4-dichlorotoluene (1-chloro-4-(chloromethyl)benzene). epa.gov This suggests the potential for developing highly selective catalytic systems for the synthesis of this compound and its precursors.

The following table provides a summary of the influence of different catalytic systems on the chlorination of 4-chlorotoluene:

| Catalyst/Initiator | Reaction Type | Primary Product(s) |

| UV Light / Peroxides | Free-Radical Side-Chain Chlorination | 1-Chloro-4-(chloromethyl)benzene, this compound |

| Ferric Chloride (FeCl₃) | Electrophilic Ring Chlorination | 2,4-Dichlorotoluene, 3,4-Dichlorotoluene |

| Zeolite K-X | Side-Chain Chlorination | 1-Chloro-4-(chloromethyl)benzene |

| Zeolite K-L | Ring Chlorination | 2,4-Dichlorotoluene |

Mechanistic Role of Catalysts in Selective Halogenation

The selective halogenation of p-chlorotoluene to yield this compound is fundamentally a free-radical substitution reaction. This process is typically initiated by ultraviolet (UV) light or chemical radical initiators, rather than traditional catalysts used for ring halogenation.

Free-Radical Chain Mechanism: The reaction proceeds through a classic chain mechanism consisting of three stages:

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). This step requires an energy input, which is commonly supplied by UV radiation or a chemical initiator.

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of p-chlorotoluene, forming a p-chlorobenzyl radical and a molecule of hydrogen chloride (HCl). This benzyl radical is stabilized by resonance with the benzene ring. The newly formed p-chlorobenzyl radical then reacts with another chlorine molecule to produce 1-chloro-4-(chloromethyl)benzene and another chlorine radical. This new chlorine radical continues the chain reaction. This propagation cycle repeats to form the desired this compound.

Termination: The chain reaction concludes when two free radicals combine, removing reactive species from the system.

Catalyst Selectivity: The choice between side-chain versus ring chlorination is controlled by the reaction conditions and the type of catalyst or initiator used. mdpi.com

Side-Chain Chlorination (Radical Pathway): This pathway is favored under conditions that promote the formation of free radicals. This includes high temperatures and irradiation with UV light. Initiators like phosphorus trichloride (B1173362) (PCl₃) can be used to facilitate this process. prepchem.com It is crucial to use starting materials free of iron, as iron acts as a catalyst for the competing ring substitution. prepchem.com

Ring Chlorination (Electrophilic Pathway): This pathway is promoted by Lewis acid catalysts, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), and is typically performed at lower temperatures in the absence of light. mdpi.com These catalysts polarize the chlorine molecule, making it a strong electrophile that attacks the electron-rich benzene ring.

Therefore, to synthesize this compound selectively, conditions must be optimized to favor the free-radical mechanism. This involves using light or a radical initiator and strictly avoiding Lewis acid catalysts that would direct chlorination to the aromatic ring. mdpi.comprepchem.com

Emerging Catalytic Technologies for Enhanced Yield and Selectivity

Recent advancements in catalysis aim to improve the synthesis of chlorinated aromatics by enhancing reaction speed, yield, and selectivity while often using more environmentally benign methods.

Ionic Liquids: Ionic liquids are being explored as catalysts and reaction media for chlorination reactions. mdpi.comgoogle.com For instance, a technology utilizing an ionic liquid catalyst under LED light irradiation has been developed for the synthesis of related dichlorinated compounds. google.com This method reports high product purity (≥99%), high conversion rates, and fast reaction times (3-10 hours) without the need for a solvent, making it suitable for industrial production. google.com While some ionic liquids with high Lewis acidity favor electrophilic substitution, others with weak Lewis acidity can be used to promote radical chlorination of the methyl group. mdpi.commdpi.com

Photocatalysis: Visible-light-induced photocatalysis represents a modern approach to performing halogenations under milder conditions. nih.gov These methods use photocatalysts, such as iridium or copper complexes, that can be excited by visible light (e.g., blue LEDs) to initiate the radical chain reaction. nih.gov This technology offers a more energy-efficient and controlled alternative to traditional UV irradiation.

High-Temperature Gas-Phase Chlorination: Another method involves the gas-phase chlorination of toluene derivatives at high temperatures (180–220 °C). google.com By carefully controlling parameters like reactant flow rate and the molar ratio of the organic substrate to chlorine, high selectivity for side-chain chlorination can be achieved. google.com Research has shown that using a tubular reactor in this process can enhance the yield of the desired dichloromethyl product compared to a spherical reactor. google.com

Table 1: Comparison of Synthetic Methodologies

| Method | Catalyst/Initiator | Conditions | Reported Yield/Selectivity | Reference |

| Free-Radical Chlorination | PCl₃, UV Light | 130-170 °C | Good yield for dichlorinated product | prepchem.com |

| Ionic Liquid Catalysis | Ionic Liquid, LED Light | 110-120 °C, 3-10 h | Purity >99% | google.com |

| Gas-Phase Chlorination | None (Thermal) | 180-220 °C | Selectivity of 86.2% for monochlorinated product | google.com |

Purification and Isolation Techniques in Laboratory Synthesis

The purification of this compound from the crude reaction mixture is essential to remove unreacted starting materials, intermediates like 1-chloro-4-(chloromethyl)benzene, and over-chlorinated byproducts.

Distillation: The primary method for purifying chlorinated toluenes is distillation, specifically vacuum distillation. prepchem.comgoogle.com This technique is suitable for separating compounds with high boiling points that might decompose at atmospheric pressure. The process involves heating the liquid mixture in a fractionating column under reduced pressure. google.com The components vaporize according to their boiling points, with the more volatile components rising higher in the column. By collecting the fraction that distills at the specific boiling point of this compound under a given pressure, a purified product can be isolated. For a related compound, a distillation cut was collected at 150-155 °C under a vacuum of 8mmHg. google.com

Workup and Extraction: Before distillation, a preliminary workup is often necessary. This can involve washing the crude product with water to remove water-soluble impurities like hydrogen chloride. youtube.com This is followed by extraction using a suitable organic solvent, such as diethyl ether or hexane. nih.gov The organic layer is then dried using a drying agent like magnesium sulfate (B86663) before proceeding to distillation.

Recrystallization: For solid compounds, recrystallization is a common purification technique. researchgate.net While this compound is a liquid at room temperature, this method is highly relevant for purifying solid starting materials or derivatives. The process involves dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool. The desired compound crystallizes out, leaving impurities dissolved in the cold solvent. ijddr.in

Analytical Verification: The purity of the isolated product is typically verified using analytical techniques such as gas chromatography (GC), often coupled with a flame ionization detector (FID) or an electron detector. nih.govresearchgate.net

Table 2: Physical Properties for Purification

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Reference |

| p-Chlorotoluene | C₇H₇Cl | 126.59 | 162 | 7 | bohrium.com |

| 1-Chloro-4-(chloromethyl)benzene | C₇H₆Cl₂ | 161.03 | 221 | 27-28 | nist.gov |

| This compound | C₇H₅Cl₃ | 195.48 | Not available | Not available | chemsynthesis.com |

Pathways of Nucleophilic Substitution at the Dichloromethyl Moiety

The dichloromethyl group, being at a benzylic position, is a primary site for nucleophilic substitution reactions. The benzylic carbon is sp³ hybridized and bonded to a hydrogen and two chlorine atoms, which are effective leaving groups. These reactions can proceed through different mechanisms, primarily the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. ncert.nic.in

The S(_N)1 mechanism involves a two-step process. The rate-determining first step is the slow departure of a chloride ion to form a resonance-stabilized benzylic carbocation. This intermediate is planar and can be attacked by a nucleophile from either face in the second, faster step. The stability of this carbocation is a critical factor in the viability of the S(_N)1 pathway. ncert.nic.in

Conversely, the S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, proceeding through a trigonal bipyramidal transition state. This mechanism is sensitive to steric hindrance around the reaction center. ncert.nic.in For benzylic halides, both pathways are possible, and the predominant mechanism is influenced by the reaction conditions, the nature of the nucleophile, and the electronic effects of substituents on the benzene ring. wikipedia.orglibretexts.org

Investigation of Substituent Effects on Reaction Kinetics

The kinetics of nucleophilic substitution on the dichloromethyl group are significantly influenced by the electronic properties of the chloro substituent on the benzene ring. The Hammett equation provides a framework for quantifying such effects. The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative value indicates acceleration by electron-donating groups. wikipedia.org

In S(_N)2 reactions, the effect of substituents is more complex. Electron-withdrawing groups can either accelerate or retard the reaction depending on the degree of bond formation and bond breaking in the transition state. wikipedia.org Studies on related systems, such as the reaction of benzyl chlorides with potassium iodide in acetone, provide insight into these kinetic effects.

Table 1: Relative Reactivity of Substituted Benzyl Halides in S(_N)2 Reactions

| Substrate | Relative Rate (vs. Benzyl Chloride) | Dominant Electronic Effect of Substituent |

|---|---|---|

| Benzyl Chloride | 1.0 | - |

| 4-Nitrobenzyl Chloride | ~20 | Strong Electron-Withdrawing |

| 4-Chlorobenzyl Chloride | ~0.7 | Electron-Withdrawing (Inductive) |

| 4-Methylbenzyl Chloride | ~1.5 | Electron-Donating (Hyperconjugation) |

Note: Data are illustrative, based on established principles of physical organic chemistry. Actual values can vary with specific reaction conditions.

The dichloromethyl group (-CHCl(_{2})) itself is strongly electron-withdrawing, which reduces the electron density at the benzylic carbon, making it more susceptible to nucleophilic attack. However, it also increases the steric bulk compared to a chloromethyl group, which could hinder the S(_N)2 pathway.

Stereochemical Aspects of Substitution Reactions

The carbon atom of the dichloromethyl group in this compound is prochiral. This means that while the molecule itself is achiral, the substitution of one of the two chlorine atoms by a different nucleophile creates a new chiral center. libretexts.org

The stereochemical outcome of the substitution depends on the reaction mechanism:

S(_N)1 Reaction: If the reaction proceeds via a planar benzylic carbocation, the nucleophile can attack from either the Re or Si face, leading to a racemic mixture of (R)- and (S)-enantiomers. libretexts.org

S(_N)2 Reaction: This mechanism involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the carbon center. imperfectpharmacy.shop Since the starting material is prochiral, the specific enantiomer formed would depend on which of the two enantiotopic chlorine atoms is displaced.

If a second substitution occurs on the newly formed chiral intermediate, the stereochemistry will again be dictated by the prevailing mechanism. The presence of the first substituent will influence the approach of the second nucleophile.

Electrophilic Aromatic Substitution Dynamics of the Benzene Ring

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich π system of the benzene ring. The reactivity and orientation of these substitutions are governed by the existing substituents: the chloro group (-Cl) and the dichloromethyl group (-CHCl(_{2})). Both of these groups are deactivating, meaning they make the benzene ring less reactive towards electrophilic attack than benzene itself. libretexts.org

Chloro Group (-Cl): This group is deactivating due to its electron-withdrawing inductive effect. However, due to the resonance effect where its lone pairs can donate electron density to the ring, it directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Dichloromethyl Group (-CHCl(_{2})): This group is strongly deactivating due to the powerful inductive electron withdrawal by the two chlorine atoms. As an alkyl-type group without lone pairs for resonance donation, it is a meta-director. quora.com

In this compound, the two groups are para to each other. The available positions for substitution are 2, 3, 5, and 6, which are all equivalent (2 is the same as 6; 3 is the same as 5).

Position 2 (and 6): This position is ortho to the -Cl group and meta to the -CHCl(_{2}) group.

Position 3 (and 5): This position is meta to the -Cl group and ortho to the -CHCl(_{2}) group.

Since both groups are deactivating, the reaction requires harsh conditions. The directing effects are conflicting. Generally, the ortho, para-directing influence of halogens, although deactivating, is often stronger than the meta-directing influence of deactivating alkyl-type groups. Therefore, substitution is most likely to occur at the position ortho to the chlorine atom (position 2 or 6).

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -Cl | Halogen | Deactivating | ortho, para |

Radical Reactions Involving this compound

The benzylic hydrogen atom on the dichloromethyl group is susceptible to abstraction by radicals, typically under photochemical conditions (e.g., exposure to UV light) or in the presence of a radical initiator. docbrown.infochemguide.co.uk

Generation and Fate of Radical Intermediates

The mechanism for radical halogenation, for instance, proceeds via a chain reaction:

Initiation: A halogen molecule (e.g., Cl(_{2})) undergoes homolytic cleavage under UV light to produce two chlorine radicals (2 Cl•). lumenlearning.com

Propagation:

A chlorine radical abstracts the benzylic hydrogen from this compound to form hydrogen chloride (HCl) and a resonance-stabilized 1-chloro-4-(dichloromethyl)phenylmethyl radical. shout.educationyoutube.com

This benzylic radical then reacts with another molecule of Cl(_{2}) to yield 1-chloro-4-(trichloromethyl)benzene and a new chlorine radical, which continues the chain. docbrown.infoshout.education

Termination: The reaction ceases when two radicals combine. This can involve the combination of two chlorine radicals, two benzylic radicals, or one of each. chemguide.co.uk

The primary fate of the intermediate radical is the continuation of the propagation cycle to form the fully substituted product, 1-chloro-4-(trichloromethyl)benzene.

Interactions with External Radical Species

This compound can react with other radical species present in its environment. For example, in the atmosphere, it can react with photochemically-produced hydroxyl radicals (•OH). The estimated rate constant for this vapor-phase reaction is approximately 1.2 x 10 cm/molecule-sec at 25 °C. nih.gov This reaction corresponds to an atmospheric half-life of about 13 days. nih.gov The most likely point of attack for the hydroxyl radical is the abstraction of the benzylic hydrogen, initiating oxidation of the molecule.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-chloro-4-(trichloromethyl)benzene |

| 4-Nitrobenzyl Chloride |

| 4-Chlorobenzyl Chloride |

| 4-Methylbenzyl Chloride |

| Benzyl Chloride |

| Hydrogen Chloride |

| 1-chloro-4-(dichloromethyl)phenylmethyl radical |

| Aniline |

| Benzene |

| Bromobenzene |

| Chlorobenzene (B131634) |

| Chloro-2/3/4-methylbenzene |

| (Chloromethyl)benzene |

| 1,2,3,4,5,6-hexachlorocyclohexane |

| Methylbenzene |

| (Dichloromethyl)benzene |

| (Trichloromethyl)benzene |

| 2-chlorobenzal chloride |

| 2-chlorobenzophenone |

| 2-chlorotoluene |

| o-chloroanisole |

| m-methoxyaniline |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

| 2,4-dinitrofluorobenzene |

| 2-chloropyridine |

| 3-chloropyridine |

| 4-chloropyridine |

| Diphenyl ether |

| Phenol |

| 4-chlorobenzoyl chloride |

| 4-chlorobenzoic acid |

| Thionyl chloride |

| 4-chlorobenzhydryl chloride |

| 4-chlorobenzhydrol |

| Toluene |

| Cyclopentane |

| 1-iodobutane |

| 1-butanol |

| 1-chlorobutane |

| But-1-ene |

| Ethyl chloride |

| Chloroform |

| Trichloroethylene |

| Tetrachloroethylene |

| Dichloromethane (B109758) |

| Carbon tetrachloride |

| Iodoform |

| Ethyl alcohol |

| Methyl alcohol |

| Chlorobutanol |

| Cetostearyl alcohol |

| Benzyl alcohol |

| Glycerol |

| Propylene glycol |

| 2,4-dichloro-3,5-dinitrobenzoate |

| Piperidine |

| Piperazine |

| Morpholine |

| Thiomorpholine |

| Pyrrolidine |

| o-chlorobenzophenone |

| Phosphorus pentachloride |

| Dichloroethane |

| Ferric chloride |

| Ticlopidine |

| 2-chlorobenzyl alcohol |

| 2-chlorobenzylamine |

| 2-chlorobenzoic acid |

| 1-chloro-2-(2-isocyanatoethyl)benzene |

| 1-chloro-2-(dichloromethyl)benzene (B1361784) |

| alpha,alpha,2-trichlorotoluene |

| 4-pentylbenzoyl chloride |

| 4-pentylbenzoic acid |

| oxalyl chloride |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine |

| 6-chloromethylfulvene |

| Acetonyl chloride |

| Cyanomethyl chloride |

| 6-methyl-5,6-dihydrofulvenyl chloride |

| Allyl chloride |

| 1-ethoxyl-5-fluoro-2-nitrobenzene |

| Oxyfluorfen |

| Nitrobenzene |

| Benzenesulphonic acid |

| Ethyl benzoate |

| tert-butylbenzene |

| ortho-chlorotoluene |

| para-chlorotoluene |

| meta-chlorotoluene |

| ortho-nitrotoluene |

| para-nitrotoluene |

| meta-nitrotoluene |

| ortho-nitrochlorobenzene |

| para-nitrochlorobenzene |

| 2,4,6-trinitrotoluene |

| p-methylstyrene |

| p-chloromethyl styrene |

| dichloromethyl vinylbenzene |

| 1-(4-chlorobenzyl)-2-methylaziridine |

| 2-methylaziridine |

| S-(p-chlorobenzyl)-L-cysteine |

Oxidation and Reduction Chemistry of the Dichloromethyl Group

The dichloromethyl group (-CHCl2) in this compound is a key site for oxidative and reductive transformations, leading to a variety of functional groups.

Oxidation: The dichloromethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. This transformation is fundamental in organic synthesis. For instance, the hydrolysis of the dichloromethyl group under basic conditions, followed by acidification, can yield 4-chlorobenzaldehyde. Further oxidation of the aldehyde produces 4-chlorobenzoic acid. nih.gov The reactivity of the dichloromethyl group is influenced by the presence of the chlorine atom on the aromatic ring, which is an electron-withdrawing group.

Reduction: The dichloromethyl group can undergo reduction to a chloromethyl group (-CH2Cl) or a methyl group (-CH3). Catalytic hydrogenation or the use of reducing agents like metal hydrides can achieve these transformations. The stepwise reduction allows for the selective formation of either 1-chloro-4-(chloromethyl)benzene or 4-chlorotoluene. The specific product obtained depends on the reaction conditions and the reducing agent employed.

Rearrangement Reactions and Isomerization Pathways

While specific rearrangement reactions directly involving the dichloromethyl group of this compound are not extensively documented in readily available literature, general principles of organic chemistry suggest potential pathways.

Carbocation Rearrangements: Under certain conditions, such as in the presence of a strong Lewis acid, the formation of a carbocation intermediate could potentially lead to rearrangement reactions. However, the stability of the benzylic carbocation would be a significant factor.

Isomerization: Isomerization of this compound to other positional isomers, such as 1-chloro-2-(dichloromethyl)benzene or 1-chloro-3-(dichloromethyl)benzene, would likely require harsh conditions, such as high temperatures or the presence of a catalyst that can facilitate the migration of the dichloromethyl or chloro group around the aromatic ring. The relative positions of the substituents on the benzene ring are generally stable under normal conditions.

Chemical Reactivity in the Context of Multi-Chlorinated Aromatic Systems

The presence of multiple chlorine atoms on the aromatic ring and the side chain significantly influences the chemical reactivity of this compound.

Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring is a deactivating group for electrophilic aromatic substitution, yet it is an ortho-, para-director. The dichloromethyl group is also deactivating. Therefore, further substitution on the aromatic ring is generally disfavored but would be directed to the positions ortho to the chlorine atom (positions 2 and 6). Reactions like nitration or further chlorination would require forcing conditions.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (both the chloro and dichloromethyl groups) can make the aromatic ring more susceptible to nucleophilic aromatic substitution, although this is still a challenging transformation for aryl chlorides.

Reactivity of the Dichloromethyl Group: The reactivity of the dichloromethyl group can be compared to other chlorinated toluenes. For example, the hydrolysis rate to the corresponding benzaldehyde derivative is a key characteristic. The presence of the para-chloro substituent will influence the electrophilicity of the benzylic carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within the molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the dichloromethyl proton are expected. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene ring. The protons ortho to the dichloromethyl group (H-2 and H-6) and those ortho to the chlorine atom (H-3 and H-5) would exhibit different chemical shifts. The dichloromethyl proton would appear as a singlet in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the two adjacent chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CHCl₂ | 6.6 - 7.0 | Singlet |

Note: Predicted values are based on empirical data for similar structures and may vary from experimental values.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are anticipated: four for the aromatic carbons and one for the dichloromethyl carbon. The carbon atom of the dichloromethyl group is expected to have a chemical shift in the range of 60-80 ppm. The aromatic carbon attached to the dichloromethyl group (C-4) and the carbon bonded to the chlorine atom (C-1) would show distinct chemical shifts from the other aromatic carbons due to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CHCl₂ | 70 - 80 |

| C-1 (C-Cl) | 135 - 140 |

| C-2, C-6 | 128 - 132 |

| C-3, C-5 | 129 - 133 |

Note: Predicted values are based on empirical data for similar structures and may vary from experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides insights into the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected frequencies include:

C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic - dichloromethyl): A weaker band expected around 2950-3000 cm⁻¹.

C=C stretching (aromatic): Several bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

C-Cl stretching: Strong absorptions are expected in the fingerprint region, typically between 800-600 cm⁻¹. The dichloromethyl group will have characteristic C-Cl stretching frequencies within this range.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Dichloromethyl C-H | Stretching | 3000 - 2950 |

| Aromatic C=C | Stretching | 1600 - 1450 |

The substitution pattern on the benzene ring influences the vibrational modes. The presence of a 1,4-disubstitution pattern gives rise to specific out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region of the IR spectrum. The multiple chlorine atoms significantly impact the vibrational spectra. The C-Cl stretching vibrations of the dichloromethyl group are expected to be intense in both IR and Raman spectra. The position and number of these bands can provide information about the conformation of the dichloromethyl group. Furthermore, the mass and electronic effects of the chlorine substituents on the benzene ring will cause shifts in the characteristic ring vibration frequencies compared to unsubstituted benzene.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The analysis provides insights into the elemental composition and the arrangement of atoms within the molecule through controlled fragmentation.

When subjected to electron ionization (EI), this compound (C₇H₅Cl₃) yields a molecular ion (M⁺˙) peak, which is essential for confirming its molecular weight. The presence of three chlorine atoms results in a distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). Consequently, a molecule with three chlorine atoms will exhibit a characteristic pattern of peaks (M⁺˙, [M+2]⁺˙, [M+4]⁺˙, [M+6]⁺˙) with predictable relative intensities, confirming the presence of three chlorine atoms in the ion.

The fragmentation pattern in the mass spectrum is dictated by the stability of the resulting ions and neutral losses. For this compound, common fragmentation pathways include the loss of a chlorine radical (Cl•), a hydrogen chloride molecule (HCl), or cleavage of the dichloromethyl group. The most abundant peak in the spectrum, known as the base peak, often corresponds to a particularly stable fragment ion. The analysis of these fragments helps to piece together the molecular structure. For instance, the loss of a chlorine atom from the molecular ion is a common initial fragmentation step.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Ion | Notes |

|---|---|---|---|

| 194/196/198/200 | Molecular Ion | [C₇H₅Cl₃]⁺˙ | Isotopic cluster confirming the presence of three chlorine atoms. |

| 159/161/163 | [M - Cl]⁺ | [C₇H₅Cl₂]⁺ | Loss of one chlorine radical. This is often a prominent peak. |

| 124/126 | [M - Cl - HCl]⁺ | [C₇H₄Cl]⁺ | Subsequent loss of a hydrogen chloride molecule. |

| 113/115 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Loss of the dichloromethyl radical (•CHCl₂). |

| 89 | [C₇H₅]⁺ | [C₇H₅]⁺ | Loss of all three chlorine atoms. |

Table is generated based on general principles of mass spectrometry fragmentation for halogenated aromatic compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass based on the precise masses of its constituent isotopes.

For this compound, the molecular formula is C₇H₅Cl₃. The exact mass can be calculated using the masses of the most abundant isotopes (¹H = 1.007825 u, ¹²C = 12.000000 u, ³⁵Cl = 34.968853 u).

The theoretical exact mass of the most abundant isotopologue, [¹²C₇¹H₅³⁵Cl₃]⁺˙, is 193.94568 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the elemental composition C₇H₅Cl₃, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas.

Isotopologue Masses for C₇H₅Cl₃

| Isotopologue Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₇H₅³⁵Cl₃ | 193.94568 | 100.0 |

| C₇H₅³⁵Cl₂³⁷Cl | 195.94273 | 97.4 |

| C₇H₅³⁵Cl³⁷Cl₂ | 197.93978 | 31.6 |

This table presents the calculated exact masses for the major isotopic combinations of the molecular ion.

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to further investigate the structure of ions observed in a mass spectrum. In an MS/MS experiment, a specific precursor ion (for example, the molecular ion of this compound) is selected, isolated, and then fragmented by collision with an inert gas. The resulting product ions are then analyzed.

This technique is invaluable for confirming the connectivity of atoms. For this compound, one could select the [M-Cl]⁺ ion (m/z 159/161/163) as the precursor. Fragmentation of this ion would provide information about the structure of the [C₇H₅Cl₂]⁺ fragment. For example, the subsequent loss of HCl would strongly suggest that the remaining chlorine and hydrogen atoms are on adjacent carbons or can rearrange to be eliminated together, providing clues about the substitution pattern of the benzene ring.

Comparing the fragmentation patterns of different isomers is a key application of tandem MS. The fragmentation of this compound would produce a different set of product ions compared to its isomer, 1-chloro-2-(dichloromethyl)benzene, thus allowing for their differentiation. For instance, the interactions between adjacent substituent groups in the ortho isomer could lead to unique fragmentation pathways not observed for the para isomer. The fragmentation of the [C₇H₅Cl₂]⁺ ion from this compound is expected to be less complex than that of isomers where the groups are closer together. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the benzene ring.

The benzene chromophore exhibits characteristic absorption bands that are sensitive to substitution. Substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the absorption intensity. ijermt.org

The spectrum of this compound is expected to be dominated by transitions related to the benzene ring. Both the chloro group (-Cl) and the dichloromethyl group (-CHCl₂) are considered electron-withdrawing groups. Electron-withdrawing substituents typically cause a small bathochromic shift of the primary (E₂) and secondary (B) benzene bands. ijermt.orgsciencepublishinggroup.com The secondary absorption band in substituted benzenes, which appears near 250-270 nm, is often of particular interest for structural analysis. ijermt.org For comparison, chlorobenzene itself shows a π→π* absorption band around 263-265 nm. ijermt.org The presence of the additional electron-withdrawing dichloromethyl group would be expected to further modify this absorption profile.

Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Absorption Band | Approximate λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|---|

| E₂-band | ~210-230 | π → π* | Substituted Benzene Ring |

This table provides an estimation of the expected absorption maxima based on data for similarly substituted benzene derivatives. Actual values may vary based on solvent and experimental conditions. ijermt.orgoecd.org

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1-chloro-4-(dichloromethyl)benzene, DFT calculations, often using hybrid functionals like B3LYP with a Pople-style basis set such as 6-311++G(d,p), are employed to determine its ground-state properties. nih.govresearchgate.net These calculations are foundational for understanding the molecule's geometry, orbital energies, and charge distribution.

The first step in most computational analyses is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. This process determines the precise bond lengths, bond angles, and dihedral angles of this compound. The resulting optimized structure represents the most stable arrangement of the atoms and serves as the basis for all subsequent property calculations. Theoretical studies on related chlorotoluene molecules have successfully used DFT methods to achieve optimized geometries that are in good agreement with experimental data. nih.govdocumentsdelivered.com

Table 1: Illustrative Optimized Geometrical Parameters This table would typically present the calculated values for the key structural parameters of this compound, as determined by DFT calculations.

Instructions:Click on a "Parameter Type" to learn more about its significance.

The "Value" column would contain the specific numerical data (e.g., in Ångströms for bond lengths and degrees for angles) from a computational output file.

| Parameter Type | Atoms Involved | Value (Illustrative Description) |

| Bond Length | C-Cl (ring) | This value represents the distance between the carbon atom on the benzene (B151609) ring and the chlorine atom. |

| Bond Length | C-C (aromatic) | These values define the geometry of the benzene ring. Small variations can indicate electronic effects from substituents. |

| Bond Length | C-C (side chain) | This is the length of the bond connecting the dichloromethyl group to the benzene ring. |

| Bond Length | C-H (methine) | This represents the length of the carbon-hydrogen bond in the dichloromethyl group. |

| Bond Length | C-Cl (side chain) | These are the lengths of the two carbon-chlorine bonds in the dichloromethyl group. |

| Bond Angle | C-C-C (ring) | These angles determine the planarity and any distortion of the benzene ring from a perfect hexagon. |

| Bond Angle | Cl-C-C (ring) | This angle shows the orientation of the ring chlorine relative to the carbon backbone. |

| Dihedral Angle | C-C-C-H | This angle would describe the rotational orientation of the dichloromethyl group relative to the plane of the benzene ring. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO may have significant contributions from the antibonding orbitals associated with the C-Cl bonds.

Table 2: Frontier Molecular Orbital Properties This table would summarize the key energy values and characteristics derived from the FMO analysis of this compound.

Instructions:Click on a "Parameter" to see its definition and importance.

The "Value (eV)" column would list the energy in electronvolts for each orbital.

| Parameter | Value (eV) (Illustrative Description) |

| HOMO Energy | This numerical value indicates the energy of the highest occupied molecular orbital. Higher values suggest a greater tendency to donate electrons. |

| LUMO Energy | This value represents the energy of the lowest unoccupied molecular orbital. Lower values indicate a greater ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Calculated as ELUMO - EHOMO, this energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. |

Understanding the distribution of electron density within a molecule is crucial for predicting its interaction with other molecules. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom. stackexchange.comresearchgate.net Although known to be basis-set dependent, it provides a qualitative picture of charge distribution. stackexchange.com

A more visual and robust representation is the Molecular Electrostatic Potential (MEP) map. walisongo.ac.iducsb.edu The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (typically colored red) around the electronegative chlorine atoms and above and below the π-system of the benzene ring. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structure and assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These simulations calculate the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). khanacademy.org For this compound, these calculations would predict distinct signals for the aromatic protons, the methine proton of the dichloromethyl group, and the different carbon atoms in the molecule, aiding in the assignment of experimental spectra.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) This table illustrates how predicted NMR chemical shift data for this compound would be presented.

Instructions:Chemical shifts are relative to a reference compound (e.g., TMS).

The "Predicted Shift (ppm)" column would contain the calculated values from a GIAO-DFT simulation.

| Nucleus | Atom Position | Predicted Shift (ppm) (Illustrative Description) |

| ¹H | Aromatic (ortho to -CHCl₂) | Protons on the benzene ring adjacent to the dichloromethyl group. |

| ¹H | Aromatic (ortho to -Cl) | Protons on the benzene ring adjacent to the chlorine atom. |

| ¹H | Methine (-CHCl₂) | The single proton on the dichloromethyl group. |

| ¹³C | C-Cl (ring) | The carbon atom of the benzene ring bonded to the chlorine atom. |

| ¹³C | C-CHCl₂ (ring) | The carbon atom of the benzene ring bonded to the dichloromethyl group. |

| ¹³C | Aromatic CH | The four carbon atoms in the benzene ring bonded to hydrogen atoms. |

| ¹³C | Dichloromethyl (-CHCl₂) | The carbon atom of the dichloromethyl group. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman), provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule's normal modes. nih.govnih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental spectra. nih.gov For this compound, a detailed vibrational analysis would assign specific stretching, bending, and torsional modes to the observed peaks in its FTIR and FT-Raman spectra, confirming the presence of functional groups like the C-Cl bonds, the aromatic ring, and the dichloromethyl group. A study on the related molecule α,α-dichlorotoluene demonstrated the successful application of these methods for assigning its fundamental vibrations. nih.gov

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) This table shows a selection of important vibrational modes and how their predicted frequencies would be listed.

Instructions:Click on a "Vibrational Mode" to understand the type of atomic motion involved.

The "Predicted Frequency (cm⁻¹)" column would show the scaled wavenumber for each mode.

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) (Illustrative Description) |

| C-H Stretch (Aromatic) | Stretching vibrations of the C-H bonds on the benzene ring. | Typically found in the 3100-3000 cm⁻¹ region. |

| C-H Stretch (Aliphatic) | Stretching vibration of the C-H bond in the dichloromethyl group. | Expected in the 3000-2850 cm⁻¹ region. |

| C=C Stretch (Aromatic) | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. | A series of characteristic peaks typically appear in the 1600-1400 cm⁻¹ region. |

| C-Cl Stretch (Ring) | Stretching vibration of the carbon-chlorine bond attached to the aromatic ring. | Expected in the 1100-800 cm⁻¹ region. |

| C-Cl Stretch (Side Chain) | Stretching vibrations of the two C-Cl bonds on the dichloromethyl group. | Typically found in the 800-600 cm⁻¹ region. |

Investigation of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules is a significant area of research due to their potential applications in optoelectronics, including optical switching and data storage. The NLO response of a molecule is intrinsically linked to its electronic structure and how it is perturbed by an external electric field.

Computation of Polarizability and Hyperpolarizability

To understand the NLO properties of this compound, one would need to compute its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the linear and nonlinear response of the molecule to an applied electric field, respectively. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly employed for this purpose.

A hypothetical data table for the calculated polarizability and hyperpolarizability of this compound, which could be generated through computational studies, is presented below.

Table 1: Hypothetical Calculated Polarizability and Hyperpolarizability of this compound

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First-order Hyperpolarizability (β) | Data not available |

Note: The values in this table are placeholders and would require specific computational studies to be determined.

Relationship between Molecular Structure and NLO Activity

In the case of this compound, the chlorine atom attached to the benzene ring acts as a weak electron-withdrawing group via induction but also as a weak electron-donating group through resonance. The dichloromethyl group is primarily an electron-withdrawing group. The interplay of these substituents on the benzene ring would create a molecular dipole and influence the charge distribution, which are critical for NLO activity. A larger difference in the ground and excited state dipole moments typically leads to a higher hyperpolarizability value.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can also be used to explore the reaction mechanisms involving this compound. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.

Transition state analysis provides valuable insights into the energy barriers (activation energies) and the geometry of the highest-energy point along the reaction coordinate. This information is essential for predicting reaction rates and understanding the feasibility of different reaction pathways. For instance, modeling the nucleophilic substitution reactions at the dichloromethyl carbon could reveal the preferred mechanism (S_N1 vs. S_N2) and the influence of the chloro-substituted benzene ring on the reaction energetics.

A hypothetical data table summarizing the results of a transition state analysis for a reaction involving this compound is shown below.

Table 2: Hypothetical Transition State Analysis for a Reaction of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Substitution | Data not available | Data not available |

| Electrophilic Aromatic Substitution | Data not available | Data not available |

Note: The values in this table are placeholders and would require specific computational studies to be determined.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Pharmaceutical Synthesis

The utility of 1-chloro-4-(dichloromethyl)benzene in the pharmaceutical sector is predominantly realized through its conversion to 4-chlorobenzaldehyde (B46862). This aromatic aldehyde serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).

Precursor for Active Pharmaceutical Ingredients (APIs)

The hydrolysis of this compound yields 4-chlorobenzaldehyde, a key starting material for several pharmaceuticals. multichemindia.comguidechem.comnbinno.com One notable example is the muscle relaxant chlormezanone. royalchem-es.comgoogle.com The synthesis of chlormezanone involves the condensation of 4-chlorobenzaldehyde with a suitable amine. Furthermore, 4-chlorobenzaldehyde is utilized in the synthesis of dapsone derivatives, which are known for their antimicrobial properties. royalchem-es.com

| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Role of 4-chlorobenzaldehyde |

| Chlormezanone | Muscle Relaxant | Key starting material for synthesis. royalchem-es.comgoogle.com |

| Dapsone Derivatives | Antimicrobial | Precursor in the synthesis pathway. royalchem-es.com |

Introduction of Benzyl (B1604629) and Dichloromethyl Moieties into Bioactive Molecules

While the primary route to bioactive molecules involves the conversion of this compound to 4-chlorobenzaldehyde, the parent compound itself can be used to introduce the 4-chlorobenzyl or related moieties into molecular structures. The dichloromethyl group can undergo various transformations to create different functionalities, offering a pathway to novel bioactive compounds.

Utility in Agrochemical Development

In the field of agrochemicals, this compound, via its derivative 4-chlorobenzaldehyde, is instrumental in the production of a variety of fungicides and pesticides. multichemindia.comguidechem.com

Building Block for Fungicides and Pesticides

4-Chlorobenzaldehyde, derived from the hydrolysis of this compound, is a crucial intermediate for several widely used agrochemicals. wikipedia.org It is a key component in the synthesis of triazole fungicides such as paclobutrazol, uniconazole, and tebuconazole. nbinno.comroyalchem-es.comgoogle.com These compounds are effective in controlling a broad spectrum of fungal diseases in various crops. Additionally, 4-chlorobenzaldehyde is a precursor to the insecticide chlorfenapyr. royalchem-es.com

| Agrochemical | Type | Role of 4-chlorobenzaldehyde |

| Paclobutrazol | Fungicide, Plant Growth Regulator | Essential precursor in the synthesis. google.comwikipedia.org |

| Uniconazole | Plant Growth Regulator | Synthesized from 4-chlorobenzaldehyde. nbinno.comroyalchem-es.comgoogle.com |

| Tebuconazole | Fungicide | A key intermediate in its production. nbinno.comroyalchem-es.com |

| Chlorfenapyr | Insecticide | Precursor in the manufacturing process. royalchem-es.com |

Synthetic Routes to Agricultural Chemical Derivatives

The synthesis of these agrochemicals often involves multi-step processes where 4-chlorobenzaldehyde is a critical starting material. For instance, the synthesis of paclobutrazol involves an aldol condensation of 4-chlorobenzaldehyde with pinacolone. wikipedia.org The resulting chalcone is then subjected to a series of reactions, including hydrogenation and nucleophilic substitution with 1,2,4-triazole, to yield the final product. wikipedia.org This demonstrates the pivotal role of the aldehyde functionality, derived from this compound, in constructing the complex molecular architectures of modern agrochemicals.

Development of Specialty Chemicals and Dyes

The application of this compound extends to the synthesis of specialty chemicals and dyes, again primarily through its conversion to 4-chlorobenzaldehyde.

This versatile intermediate is used in the manufacturing of various dyes. guidechem.com For example, it is a precursor in the production of triphenylmethane dyes. nbinno.com One specific example is its use in the synthesis of Acid Brilliant Blue 6B. guidechem.comroyalchem-es.com The aldehyde group of 4-chlorobenzaldehyde allows for condensation reactions that are fundamental to the formation of the chromophoric systems in these dyes.

Furthermore, this compound and its derivatives can be utilized in the synthesis of specialty polymers. For instance, related compounds like 1-(chloromethyl)-4-vinylbenzene are used to create functionalized polymers with specific properties.

Polymer and Resin Synthesis

The bifunctional nature of this compound makes it a candidate for the synthesis of specialized polymers and resins. The chloromethyl and dichloromethyl groups can participate in various polymerization reactions, either as initiating sites or as part of the monomeric unit.

The chloromethyl group is a well-known initiator for certain types of polymerization, including cationic polymerization and atom transfer radical polymerization (ATRP). In these processes, the carbon-chlorine bond can be cleaved to generate a reactive species that initiates the growth of a polymer chain. For instance, in the presence of a Lewis acid, the chloromethyl group can form a carbocation, which can then initiate the polymerization of vinyl monomers.

Furthermore, the dichloromethyl group can be converted to other functional groups that are amenable to polymerization. For example, hydrolysis of the dichloromethyl group yields an aldehyde, which can then undergo condensation polymerization with suitable co-monomers, such as phenols or amines, to form resins with specific properties. The presence of the chloro substituent on the aromatic ring can also influence the properties of the resulting polymer, such as its thermal stability and solubility.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of this compound | Potential Monomers | Resulting Polymer Type |

| Cationic Polymerization | Initiator (from chloromethyl group) | Styrene, isobutylene | Polystyrene, polyisobutylene with a specific end-group |

| Condensation Polymerization | Monomer (after hydrolysis of dichloromethyl group to aldehyde) | Phenol, urea, melamine | Phenolic resins, amino resins |

| Polyaddition | Monomer (after conversion to other functional groups) | Diisocyanates, diepoxides | Polyurethanes, epoxy resins |

Surface Modification Applications through Derivative Chemistry

The reactivity of the functional groups in this compound allows for its derivatives to be used in the modification of various surfaces, imparting new chemical and physical properties. The chloromethyl group, in particular, is a versatile handle for grafting molecules onto surfaces.

Through nucleophilic substitution reactions, the chlorine atom in the chloromethyl group can be displaced by a variety of nucleophiles, including thiols, amines, and alcohols. This allows for the covalent attachment of this molecule, or its derivatives, to surfaces that have been pre-functionalized with these nucleophilic groups. For example, a gold surface can be modified with a self-assembled monolayer (SAM) of an alkanethiol, and the terminal group of the SAM can then react with the chloromethyl group of a derivative of this compound.

The dichloromethyl group can also be used for surface modification, often after its conversion to a more reactive functional group. For instance, the aldehyde derived from its hydrolysis can be used to immobilize biomolecules containing primary amine groups (e.g., proteins, DNA) onto a surface via reductive amination. This versatility makes derivatives of this compound potentially useful in the development of sensors, biocompatible materials, and heterogeneous catalysts.

Table 2: Potential Surface Modification Reactions

| Surface Type | Surface Functionalization | Reactive Group of Derivative | Covalent Linkage Formed | Potential Application |

| Gold | Thiol-terminated SAM | Chloromethyl | Thioether | Biosensors, anti-fouling coatings |

| Silicon Oxide | Amine-functionalized silane | Aldehyde (from dichloromethyl) | Imine (reduced to amine) | Immobilization of biomolecules |

| Polymer Films | Hydroxyl-functionalized polymer | Chloromethyl | Ether | Modified membrane properties |

Synthesis of Complex Molecular Architectures and High-Purity Products

The distinct reactivity of the chloromethyl and dichloromethyl groups on the this compound scaffold allows for its use as a starting material in the synthesis of complex organic molecules and high-purity fine chemicals. The ability to selectively react one group while leaving the other intact is a key feature in multi-step organic synthesis.

For example, the chloromethyl group can be converted into a variety of other functionalities, such as an azide, a phosphonium salt (for Wittig reactions), or a nitrile. Subsequently, the dichloromethyl group can be hydrolyzed to an aldehyde, which can then participate in a range of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions. This stepwise functionalization provides a route to highly substituted and complex aromatic compounds.

The synthesis of high-purity products from this compound relies on the careful control of reaction conditions to ensure high selectivity and yield. The purification of intermediates and the final product is often achieved through techniques such as chromatography and recrystallization. The chloro-substituent on the benzene (B151609) ring can also be a site for further modification through cross-coupling reactions, further expanding the molecular diversity that can be achieved from this starting material.

Table 3: Sequential Functionalization for Complex Molecule Synthesis

| Step | Reagent | Functional Group Transformation | Intermediate/Product |

| 1 | Sodium azide | Chloromethyl to Azidomethyl | 1-(azidomethyl)-4-chloro-2-(dichloromethyl)benzene |

| 2 | Sulfuric acid, water | Dichloromethyl to Aldehyde | 4-(azidomethyl)-2-chlorobenzaldehyde |

| 3 | Grignard reagent (e.g., Phenylmagnesium bromide) | Aldehyde to Secondary alcohol | 4-(azidomethyl)-2-chlorophenylmethanol |

| 4 | Triphenylphosphine | Azide to Amine (Staudinger reaction) | 4-(aminomethyl)-2-chlorophenylmethanol |

Biological and Toxicological Research Perspectives

In Vitro Studies on Cellular Interactions

Effects on Mammalian Cell Lines

Investigation of Mutagenicity in Bacterial Assays

Specific data from bacterial reverse mutation assays, such as the Ames test, for 1-chloro-4-(dichloromethyl)benzene could not be identified in the available literature. nih.govnih.gov The Ames test is a common method used to rapidly assess the mutagenic potential of chemical compounds. nih.govnih.gov While information for the target compound is lacking, studies on other chlorinated aromatic compounds have been performed. For example, 1-chloro-2,4-dinitrobenzene (B32670) has demonstrated mutagenic activity in Salmonella typhimurium strain TA98.

In Vivo Toxicological Assessment

Acute Toxicity Studies

There is a lack of publicly available data from acute toxicity studies specifically for this compound. Safety data sheets for the compound indicate it is considered harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. cymitquimica.comnih.gov However, specific lethal dose (LD50) or lethal concentration (LC50) values from experimental studies in animal models are not provided. For the related compound 1,4-dichlorobenzene (B42874), acute inhalation exposure in humans is known to cause irritation to the skin, throat, and eyes. epa.gov

Repeated Dose Toxicity Assessments

Information regarding repeated dose toxicity assessments for this compound is not available in the reviewed scientific literature. Studies on the related compound 1,4-dichlorobenzene have shown that chronic inhalation exposure in humans can lead to effects on the liver, skin, and central nervous system. epa.gov In animal studies, oral exposure to 1,4-dichlorobenzene resulted in increased liver and kidney weights in rats. ca.gov

Reproductive and Developmental Toxicity Studies

Research into the specific reproductive and developmental toxicity of this compound is limited. However, studies on closely related compounds provide some insight. A subacute oral toxicity study in rats investigating the endocrine-mediated effects of 1-chloro-4-(chloromethyl)benzene, a structurally similar compound, was conducted in accordance with OECD Test Guideline 407. nih.gov In this 28-day study, Sprague-Dawley rats were administered the compound by oral gavage. The results indicated that, within the parameters of the study, 1-chloro-4-(chloromethyl)benzene did not produce any observable endocrine-mediated effects, including thyroid dysfunction. nih.gov